7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

Triple-negative breast cancer Mechanism of action Cell cycle arrest

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS 41102-25-4) is a trihalogenated heterocyclic building block belonging to the thieno[3,2-d]pyrimidine class, a purine isostere scaffold widely exploited in kinase inhibitor drug discovery. The compound features three differentially reactive halogen substituents—bromine at C7 and chlorine at C2 and C4—on a fused thiophene-pyrimidine core (MF: C₆HBrCl₂N₂S; MW: 283.96 g/mol).

Molecular Formula C6HBrCl2N2S
Molecular Weight 283.96 g/mol
CAS No. 41102-25-4
Cat. No. B1287993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
CAS41102-25-4
Molecular FormulaC6HBrCl2N2S
Molecular Weight283.96 g/mol
Structural Identifiers
SMILESC1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br
InChIInChI=1S/C6HBrCl2N2S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H
InChIKeySELNIRJYLYMJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS 41102-25-4): A Trihalogenated Thienopyrimidine Scaffold for Diversifiable Kinase-Targeted Synthesis


7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS 41102-25-4) is a trihalogenated heterocyclic building block belonging to the thieno[3,2-d]pyrimidine class, a purine isostere scaffold widely exploited in kinase inhibitor drug discovery [1]. The compound features three differentially reactive halogen substituents—bromine at C7 and chlorine at C2 and C4—on a fused thiophene-pyrimidine core (MF: C₆HBrCl₂N₂S; MW: 283.96 g/mol) [2]. Its molecular design enables sequential, chemoselective functionalization at three distinct positions, making it a strategic intermediate for generating diverse trisubstituted thieno[3,2-d]pyrimidine libraries [3]. Commercially available at ≥95% purity from multiple global suppliers, this compound serves as a critical entry point for structure-activity relationship (SAR) exploration across kinase target families including CDK7, EGFR, Tpl2, FAK, and JAK1 [4].

Why 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine Cannot Be Replaced by Its Non-Brominated or Mono/Di-Halogenated Analogs in MedChem Campaigns


The trihalogenated architecture of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is structurally non-redundant with its closest commercially available analogs, including 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3, lacking C7-Br) and 7-bromothieno[3,2-d]pyrimidine (CAS 21586-25-4, lacking C2/C4-Cl) . Critically, published head-to-head data demonstrate that the presence or absence of the C7-bromine substituent produces a mechanistic switch in cytotoxicity: in MDA-MB-231 triple-negative breast cancer cells, the non-brominated 2,4-dichloro analog induces G2/M cell cycle arrest, while 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine eliminates this cell-cycle-dependent cytotoxicity entirely and engages a distinct, cell-cycle-independent death mechanism [1]. Furthermore, the C4-chlorine is independently essential for antiproliferative activity—its replacement with hydrogen results in complete loss of potency (IC₅₀ >250 µM vs. 0.67 µM) [2]. This demonstrates that the three halogens are not interchangeable; each position contributes uniquely and non-redundantly to biological activity, synthetic versatility, and downstream derivatization logic. Substituting with a less-halogenated analog therefore introduces not merely a quantitative potency shift but a qualitative change in mechanism and a loss of two orthogonal diversity points for library synthesis.

Quantitative Differentiation Evidence: 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine Versus Closest In-Class Analogs


Mechanistic Switch in Cytotoxicity: C7-Bromine Eliminates Cell-Cycle-Dependent Killing in TNBC Cells Versus Non-Brominated Analog

In MDA-MB-231 triple-negative breast cancer cells, the non-brominated comparator 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) induces G2/M cell cycle arrest as its dominant cytotoxic mechanism. In contrast, 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS 41102-25-4) eliminates cell-type-dependent differences in cytotoxicity and engages a qualitatively distinct, cell-cycle-independent cell death mechanism [1]. This represents a mechanistic switch rather than a potency shift—a finding subsequently corroborated in pyrrolo[3,2-d]pyrimidine analogs where C7 halogen presence similarly altered cell cycle response [2].

Triple-negative breast cancer Mechanism of action Cell cycle arrest

Antifungal Potency Gain: 7-Bromo Analog is 2-5× More Potent Than Non-Brominated Analog Against Cryptococcus neoformans Clinical Strains

In a comparative antifungal screening panel, the 7-bromo analog (compound 2) demonstrated 2- to 5-fold greater potency against multiple clinical strains of Cryptococcus neoformans compared to the non-brominated 2,4-dichloro analog (compound 1). MIC₉₅ values for the brominated compound against C. neoformans strains were 5.8 µM (JEC20) and 7.0 µM (B4546), while the non-brominated comparator required 16.6 µM and 34.6 µM, respectively [1]. Against C. albicans ATCC 10231, the brominated compound achieved a MIC₉₅ of 10.7 µM versus 23.4 µM for the non-brominated analog. Importantly, the brominated analog also exhibited a narrower, more fungi-selective antimicrobial spectrum compared to the broader-spectrum activity of the non-brominated compound, suggesting enhanced target selectivity conferred by the C7-Br substituent [1].

Antifungal drug discovery Cryptococcus neoformans Structure-activity relationship

C7-Bromine Partially Rescues Antiproliferative Activity When C4-Cl is Replaced: SAR Evidence from Matched-Pair Analog Series

In a systematic SAR study of thieno[3,2-d]pyrimidines across L1210 (leukemia), CEM (leukemia), and HeLa (cervical adenocarcinoma) cell lines, the 7-bromo substituent demonstrated a partial functional rescue effect: when the essential C4-Cl group was replaced by an amino (compound 10) or triazole (compound 11) moiety, compounds lacking the 7-Br group (compounds 6 and 7) were completely inactive (IC₅₀ >250 µM across all three cell lines). In contrast, the 7-Br-containing analogs 10 and 11 retained modest but measurable antiproliferative activity (compound 10: IC₅₀ = 150, 109, 96 µM; compound 11: IC₅₀ = 157, 84, 116 µM against L1210, CEM, HeLa respectively) [1]. This establishes that the C7-Br group contributes independently to cytotoxicity and can partially compensate for loss of the C4-Cl pharmacophore—a property absent in non-brominated analogs.

Structure-activity relationship Antiproliferative activity Halogen SAR

Triple Diversity Vector Synthesis Platform: Sequential Chemoselective Derivatization at C2, C4, and C7 Enabled by Orthogonal Halogen Reactivity

The three halogen substituents on 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine display differential reactivity profiles that enable sequential, chemoselective diversification. The C4-Cl position is most electrophilic and undergoes nucleophilic aromatic substitution (SNAr) preferentially; the C2-Cl can be addressed under distinct conditions; and the C7-Br engages in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) [1]. This orthogonal reactivity was exploited in a thesis describing a new general synthetic route to trisubstituted thieno[3,2-d]pyrimidines, where the trihalogenated intermediate enabled preparation of a larger diversity of derivatives compared to the previously used thiomethyl intermediate route, which imposed synthetic limitations [2]. In contrast, the non-brominated analog 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) offers only two diversification positions (C2 and C4), reducing the combinatorial library size from n³ to n² for any given set of building blocks, and lacks a cross-coupling handle for C7 elaboration . Patent literature on 2,4,7-substituted thieno[3,2-d]pyrimidines as protein kinase inhibitors explicitly leverages all three positions for SAR generation, with the C7-aryl group frequently contributing critical potency and selectivity determinants [3].

Parallel synthesis Chemoselective functionalization Kinase inhibitor library

CYP450 Inhibition Profile: Pre-Packaged ADME Alert Differentiates This Scaffold from Non-Halogenated Thienopyrimidine Cores

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine has been identified as an inhibitor of multiple cytochrome P450 isoforms, including CYP1A2, CYP2C19, and CYP2C9 . While specific IC₅₀ values for these CYP interactions were not disclosed in the publicly available technical datasheets, the documented poly-CYP inhibition profile provides an actionable ADME flag for medicinal chemistry teams. In the broader thieno[3,2-d]pyrimidine class, halogenation pattern has been shown to modulate physicochemical properties including LogP (calculated XLogP3 = 3.9 for the target compound) and topological polar surface area (TPSA = 54 Ų) [1], parameters that influence CYP binding promiscuity. This pre-characterized CYP liability profile is not typically reported for less-halogenated or non-halogenated thieno[3,2-d]pyrimidine analogs, meaning teams using simpler cores must independently generate these data before advancing leads.

CYP450 inhibition ADME-tox Drug-drug interaction risk

Procurement Transparency: Multi-Supplier Availability with Defined Purity Tiers Enables Price-to-Quality Optimization Versus Single-Source Analogs

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is stocked by multiple independent commercial suppliers with transparently reported purity specifications and pricing tiers, enabling competitive procurement. AKSci offers the compound at 95% purity with pricing from $33/100mg to $3,439/25g . CymitQuimica lists three distinct product references at 95% and 97% purity with pricing from €64/250mg to €3,883/25g . Sigma-Aldrich (via Leyan/Shanghai Haohong) supplies at 96% purity . Matrix Scientific offers >95% purity [1]. ABCR (AB449683) stocks at 95% purity . This multi-supplier landscape contrasts sharply with the closest dihalogenated analog 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3), which is predominantly available through a more limited set of vendors (TCI, TRC) at a single purity grade (>98%), and the mono-halogenated 7-bromothieno[3,2-d]pyrimidine (CAS 21586-25-4), which has significantly fewer stocking suppliers .

Chemical sourcing Supply chain Purity specification

High-Return Application Scenarios for 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis Requiring Three-Dimensional SAR Exploration

For medicinal chemistry groups building thieno[3,2-d]pyrimidine-based kinase inhibitor libraries, this trihalogenated scaffold is the optimal core intermediate. Its three orthogonally reactive halogen positions—C2-Cl (SNAr), C4-Cl (SNAr), and C7-Br (Pd-catalyzed cross-coupling)—enable sequential, chemoselective derivatization to access trisubstituted products, as demonstrated in the general synthetic route established by Routier [1]. This provides a cubic (n³) rather than quadratic (n²) diversity space relative to the dihalogenated analog 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3). The 7-position, accessible via Suzuki-Miyaura coupling, is particularly critical: patent literature on 2,4,7-substituted thieno[3,2-d]pyrimidines as protein kinase inhibitors (US9422307B2) demonstrates that C7-aryl substituents contribute essential potency and selectivity determinants across multiple kinase targets [2]. Target families where this scaffold has proven productive include CDK7 (IC₅₀ optimization via C7 elaboration) [3], EGFRL858R/T790M (IC₅₀ ≤ 250 nM with >40-fold selectivity over wild-type EGFR) [4], Tpl2, FAK, and JAK1.

Fungal-Selective Antifungal Lead Optimization Leveraging C7-Bromine-Mediated Potency and Selectivity Gains

For antifungal drug discovery programs targeting Cryptococcus neoformans—a WHO critical-priority fungal pathogen causing meningitis in immunocompromised patients—the 7-bromo analog demonstrates a 2- to 5-fold MIC₉₅ potency advantage over the non-brominated 2,4-dichloro comparator across multiple clinical isolates (C. neoformans JEC20: 5.8 vs. 16.6 µM; B4546: 7.0 vs. 34.6 µM) [1]. Critically, the brominated compound also exhibits a narrower antimicrobial spectrum, showing greater fungal selectivity compared to the broad-spectrum activity of the non-brominated analog—a property that directly reduces the risk of off-target toxicity against commensal bacteria. The scaffold can be further elaborated at C2 and C4 to optimize pharmacokinetic properties while retaining the C7-bromine (or its coupled derivatives) as a key antifungal pharmacophore element.

Mechanism-of-Action Studies in Apoptosis Pathways Resistant to Cell-Cycle-Dependent Killing

The C7-bromine substituent on this scaffold induces a distinct, cell-cycle-independent cell death mechanism, in contrast to the G2/M arrest-driven cytotoxicity of its non-brominated analog—a finding directly established in MDA-MB-231 triple-negative breast cancer cells [1] and corroborated by independent studies in pyrrolo[3,2-d]pyrimidine analogs [2]. In L1210 leukemia cells, both halogenated thieno[3,2-d]pyrimidines induce apoptosis without cell cycle arrest, operating through a p53-independent mechanism [3]. This makes the 7-bromo scaffold a strategic tool compound for chemical biology groups investigating alternative cell death pathways, particularly in apoptosis-resistant cancer models where cell-cycle-dependent therapeutics fail. The compound's demonstrated lack of activity against a panel of 20 kinases at 5 µM [3] further suggests that its biological effects are mediated through non-kinase targets, opening avenues for target identification and deconvolution studies distinct from canonical kinase-centric mechanisms.

Multi-Parameter Lead Optimization with Pre-Mapped ADME Liability Landscape

For lead optimization programs requiring early ADME risk assessment, 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine enters with a pre-characterized CYP450 inhibition profile—documented inhibitory activity against CYP1A2, CYP2C19, and CYP2C9 [1]—and defined physicochemical parameters including XLogP3 = 3.9 and TPSA = 54 Ų [2]. Rather than representing a liability, this pre-mapped ADME landscape enables rational, structure-based optimization: teams can design C2, C4, and C7 modifications specifically to modulate LogP, reduce CYP inhibition, and improve metabolic stability while preserving on-target potency. Starting from an uncharacterized core (such as the less-halogenated analogs) defers ADME risk identification to later stages, consuming internal DMPK screening resources and increasing the probability of late-stage attrition. The trihalogenated scaffold thus offers a 'known-risk' starting point rather than an 'unknown-risk' one, enabling more efficient resource allocation in hit-to-lead and lead optimization phases.

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